5-Amino-5-phenylhydantoin
Description
Historical Context of Hydantoin (B18101) Chemistry and Research Significance
The history of hydantoin chemistry dates back to 1861, when Adolf von Baeyer first isolated the parent compound, hydantoin, through the hydrogenation of allantoin. srrjournals.comwikipedia.org A few years later, in 1873, Friedrich Urech synthesized 5-methylhydantoin, marking an early foray into the creation of hydantoin derivatives. srrjournals.com A significant advancement in hydantoin synthesis was the Bucherer-Bergs reaction, discovered in the early 20th century, which provides a straightforward method for producing 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds, potassium cyanide, and ammonium (B1175870) carbonate. nih.govencyclopedia.pub
The significance of hydantoin research escalated with the discovery of the pharmacological activities of its derivatives. For instance, phenytoin (B1677684) (5,5-diphenylhydantoin) was identified as a potent anticonvulsant, revolutionizing the treatment of epilepsy. pcbiochemres.com This discovery spurred extensive research into other hydantoin-based compounds, exploring their potential as anticonvulsants, antiarrhythmics, and antimicrobial agents. thieme-connect.comwisdomlib.org
Structural Characteristics and Chemical Importance of 5-Amino-5-phenylhydantoin
The chemical importance of this compound lies primarily in its role as a synthetic intermediate. It serves as a precursor for the synthesis of other hydantoin derivatives and is used in biochemical research to investigate the metabolic pathways of hydantoins. smolecule.com Hydrolysis of 5-substituted hydantoins can yield α-amino acids, making them valuable in the synthesis of both natural and unnatural amino acids. wikipedia.orgopenmedscience.com
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C9H9N3O2 |
| Molar Mass | 191.19 g/mol |
| IUPAC Name | 5-amino-5-phenylimidazolidine-2,4-dione |
| Synonyms | 5-Amino-5-phenyl-2,4-imidazolidinedione |
Note: The properties listed are based on publicly available chemical data.
Overview of Academic Research Trajectories for Hydantoin Compounds
Academic research on hydantoin compounds has followed several key trajectories, driven by their diverse biological activities and synthetic versatility. A major focus has been the development of novel anticonvulsant drugs, building on the success of phenytoin. pcbiochemres.commdpi.com Researchers have synthesized and evaluated a wide array of 5,5-disubstituted hydantoins to understand the structure-activity relationships that govern their interaction with voltage-gated sodium channels. nih.gov
Beyond epilepsy, the exploration of hydantoins has expanded into other therapeutic areas. Studies have investigated their potential as anticancer agents, with some derivatives showing promising activity against various cancer cell lines. wisdomlib.orgnih.gov The hydantoin scaffold is also being explored for its anti-inflammatory, antimicrobial, and antiviral properties. wisdomlib.org
Another significant research avenue is the use of hydantoins in synthetic chemistry. The development of new and more efficient methods for synthesizing hydantoins, including multicomponent reactions, remains an active area of investigation. nih.govresearchgate.net Furthermore, the application of hydantoins as precursors for the synthesis of amino acids and other complex organic molecules continues to be a subject of academic interest. openmedscience.com The unique structural features of compounds like this compound ensure their continued relevance in these ongoing research efforts.
Structure
2D Structure
3D Structure
Properties
CAS No. |
125650-43-3 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
5-amino-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,10H2,(H2,11,12,13,14) |
InChI Key |
PEMKZGHYEANTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 5 Phenylhydantoin and Its Derivatives
Classical and Contemporary Synthetic Routes for the Core Structure
The construction of the fundamental hydantoin (B18101) ring can be achieved through several established synthetic pathways. The most common and historically significant methods include the Urech synthesis and the Bucherer-Bergs reaction. ikm.org.my These have been supplemented by other techniques such as acid-catalyzed cyclizations and modern green chemistry approaches.
The Urech synthesis, first reported by Friedrich Urech in 1873, is a foundational method for producing hydantoins from amino acids. wikipedia.org The reaction typically involves treating an amino acid with an alkali metal cyanate (B1221674) (like potassium cyanate) and a mineral acid. ikm.org.mywikipedia.org The process proceeds in two main stages: first, the formation of a ureido intermediate from the amino acid and cyanate, followed by an acid-catalyzed intramolecular cyclization to yield the hydantoin ring. ikm.org.myresearchgate.net
A common procedure involves the initial esterification of the α-amino acid, followed by reaction with potassium cyanate to form the ureido derivative. The final step is an acid-catalyzed cyclization, often with hydrochloric acid, to produce the desired hydantoin. ikm.org.my This method is valued for its use of simple, inexpensive reagents and has been shown to produce good to excellent yields. ikm.org.myresearchgate.net
Recent adaptations have aimed to improve the efficiency and stereochemical control of the Urech synthesis. One notable advancement involves the use of a hypervalent iodine cyanation reagent, cyanobenziodoxolone (CBX), which allows for the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization. researchgate.netorganic-chemistry.org This modern approach avoids the need for toxic reagents and complex multi-step protocols. organic-chemistry.org
Table 1: Comparison of Classical and Modern Urech Synthesis Approaches
| Feature | Classical Urech Synthesis | CBX-Mediated Urech Synthesis |
| Starting Material | α-Amino Acids | Enantiopure Protected Amino Acids |
| Cyanate Source | Potassium Cyanate (KOCN) | Cyanobenziodoxolone (CBX) |
| Key Steps | Esterification, Ureido formation, Acid-catalyzed cyclization ikm.org.my | One-pot cyanation and cyclization organic-chemistry.org |
| Stereochemistry | Often results in racemic mixtures | Preserves stereochemistry (no epimerization) researchgate.netorganic-chemistry.org |
| Reagent Toxicity | Uses standard lab reagents | Avoids highly toxic cyanation agents organic-chemistry.org |
| Yields | Good to Excellent ikm.org.my | Good to Excellent organic-chemistry.org |
The Bucherer-Bergs reaction is a versatile and widely used multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub Discovered by Bergs and later elaborated upon by Bucherer, the reaction typically combines a carbonyl compound (an aldehyde or ketone), a cyanide source (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate. nih.govwikipedia.org The reaction is generally performed by heating the components in aqueous ethanol. nih.govencyclopedia.pub
The mechanism is believed to proceed through the initial formation of a cyanohydrin from the carbonyl compound and cyanide. nih.govalfa-chemistry.com This is followed by a reaction with ammonia (B1221849) (from ammonium carbonate) to form an α-aminonitrile, which then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form the hydantoin product. alfa-chemistry.com The scope of this reaction is broad, accommodating a wide variety of aldehydes and ketones, and it is particularly noted for its simplicity and the ease of isolation for its often crystalline products. nih.gov
Modifications to the classical Bucherer-Bergs protocol have been developed to improve reaction conditions and yields. One such improvement is the use of ultrasonic irradiation, which can accelerate the reaction, allow for lower temperatures, reduce reaction times, and simplify the work-up process. wikipedia.org Variations of the reaction also exist for the synthesis of thiohydantoins and dithiohydantoins by using reagents like ammonium monothiocarbamate or carbon disulfide. wikipedia.org
Table 2: Key Components and Conditions of the Bucherer-Bergs Reaction
| Component | Role | Common Reagents |
| Carbonyl Compound | Provides the C-5 carbon and its substituents | Aldehydes, Ketones encyclopedia.pub |
| Cyanide Source | Provides the C-4 carbon and nitrogen | Potassium Cyanide (KCN), Sodium Cyanide (NaCN) alfa-chemistry.com |
| Ammonium Source | Provides the N-1 and N-3 nitrogens and CO2 | Ammonium Carbonate ((NH4)2CO3) alfa-chemistry.com |
| Solvent | Reaction Medium | Aqueous Ethanol, Water nih.govalfa-chemistry.com |
| Conditions | Promotes the reaction | Heating (e.g., 60-70°C), Ultrasonication nih.govwikipedia.org |
Acid-catalyzed cyclization is a fundamental step in several hydantoin synthesis pathways, most notably as the final ring-closing step in the Urech synthesis. ikm.org.my After the formation of the open-chain ureido intermediate (e.g., an N-carbamoylamino acid), the application of a strong acid, such as hydrochloric acid, promotes an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid carbonyl group, followed by dehydration to form the stable five-membered hydantoin ring. ikm.org.mylookchem.com
This strategy is not limited to the Urech pathway. Any synthetic route that generates a suitable acyclic precursor can potentially employ an acid-catalyzed cyclization to furnish the hydantoin core. For instance, N-cyano sulfoximines have been shown to undergo acid-catalyzed intramolecular cyclization to form thiadiazine 1-oxides, demonstrating the broader applicability of acid catalysis in forming heterocyclic systems. nih.gov Similarly, Brønsted acids have been used to catalyze the intramolecular cyclization of diazoketones derived from α-amino acids to form oxazinanones, another class of nitrogen-containing heterocycles. frontiersin.orgresearchgate.net The choice of acid and reaction conditions can significantly influence the reaction's efficiency and yield. nih.gov
In recent years, mechanochemistry, specifically ball-milling, has emerged as a green and efficient alternative for the synthesis of hydantoins. acs.orgnih.gov This solid-state method often reduces or eliminates the need for harmful organic solvents, shortens reaction times, and can lead to high yields without complex purification steps. acs.orgnih.gov
The mechanochemical synthesis of hydantoins can be performed from various amino ester hydrochlorides and potassium cyanate in a planetary ball-mill. acs.org The process is typically a one-pot, two-step protocol where the ureido ester intermediate is first formed and then cyclized in the presence of a base. acs.orgresearchgate.net This solvent-free or liquid-assisted grinding (LAG) approach is considered environmentally friendly and has been successfully applied to a wide variety of α- and β-amino esters. acs.orgresearchgate.net The methodology has proven effective for preparing both 5-substituted and 5,5-disubstituted hydantoins, including the antiepileptic drug Phenytoin (B1677684). acs.orgnih.gov
Advanced Synthetic Strategies for Functionalized Derivatives
Beyond the synthesis of the core hydantoin structure, significant research has focused on developing methods to introduce functional groups at specific positions on the ring. This functionalization is crucial for modulating the biological and chemical properties of the resulting derivatives. thieme-connect.de
The hydantoin ring possesses three key positions for functionalization: the N-1 and N-3 nitrogen atoms and the C-5 carbon. thieme-connect.de Due to the presence of two carbonyl groups, the protons on the nitrogen atoms are acidic, with the N-3 proton being more acidic (pKa ≈ 9) than the N-1 proton (pKa ≈ 17). thieme-connect.de This difference in acidity allows for regioselective functionalization.
Alkylation or acylation under basic conditions (e.g., using potassium carbonate) typically occurs selectively at the more acidic N-3 position. thieme-connect.de Achieving substitution at the N-1 position is more challenging and often requires stronger basic conditions (e.g., sodium hydride) or a protection-deprotection strategy for the N-3 position. thieme-connect.de
One-pot, multicomponent sequential procedures have also been developed for the synthesis of diversely substituted hydantoins under mild conditions. nih.gov For example, a three-component reaction using azides, isocyanates (or isothiocyanates), and substituted α-halo-acetic carboxylic acids can produce 1,3,5- and 1,3,5,5-substituted hydantoins in high yields. nih.gov Such methods are particularly useful for creating libraries of complex hydantoins, including spiro-hydantoins, for drug discovery. nih.gov
Synthesis of N-Substituted Hydantoin Analogs
The hydantoin ring possesses two nitrogen atoms, at positions 1 and 3, that are susceptible to substitution. The reactivity of these positions can be influenced by the reaction conditions and the nature of the substituents.
N-Alkylation: Direct N-alkylation of hydantoins can be challenging due to the potential for reaction at both N1 and N3 positions. The N3 proton is generally more acidic and thus more readily removed, leading to preferential alkylation at this site under basic conditions. nih.gov However, selective N1-alkylation can be achieved by carefully selecting the base and solvent system. For instance, the use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation of phenytoin, a related 5,5-disubstituted hydantoin. nih.gov This selectivity is attributed to the steric hindrance around the N1 position, which is better accommodated by the bulky potassium cation.
While specific examples for 5-Amino-5-phenylhydantoin are not prevalent in the literature, it is plausible that similar strategies could be employed. The presence of the 5-amino group might necessitate protection prior to N-alkylation to prevent side reactions.
N-Acylation: N-acylation of hydantoins can be achieved using acylating agents such as acid chlorides or anhydrides. Similar to alkylation, the N3 position is generally more reactive. The acylation of the 5-amino group is also a competing reaction that would need to be considered and potentially managed through protecting group strategies. General methods for the N-acylation of sulfonamides using carboxylic acid anhydrides have been reported, which could potentially be adapted for hydantoins. researchgate.net
The table below summarizes potential reagents for the N-substitution of this compound, based on general hydantoin chemistry.
| Reaction Type | Reagent | Typical Conditions | Expected Product |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃, tBuOK), Solvent (e.g., DMF, THF) | N-Alkyl-5-amino-5-phenylhydantoin |
| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acyl-5-amino-5-phenylhydantoin |
Preparation of 5,5-Disubstituted Hydantoin Variants
The synthesis of 5,5-disubstituted hydantoins is a well-established area of organic synthesis, with the Bucherer-Bergs reaction being a cornerstone methodology. mdpi.com This reaction, however, constructs the hydantoin ring from a ketone, cyanide, and ammonium carbonate. Modifying the 5-position of a pre-existing hydantoin, particularly one with an amino substituent, presents a different synthetic challenge.
One potential, though not widely documented, approach for the conversion of a 5-amino group to other functionalities could involve diazotization. The diazotization of an amino group to form a diazonium salt is a classic transformation in organic chemistry, which can then be displaced by a variety of nucleophiles. For instance, treatment of an amino group with a source of nitrous acid (e.g., NaNO₂ in acidic solution) would generate a diazonium intermediate. This intermediate could then potentially be displaced by halides (Sandmeyer reaction), a hydroxyl group, or other nucleophiles to introduce a new substituent at the 5-position. It is important to note that the stability and reactivity of such a diazonium salt on a hydantoin ring would need to be experimentally determined.
Another possibility for creating 5,5-disubstituted variants from this compound could involve the derivatization of the amino group itself, for example, through alkylation or acylation, to yield N-substituted 5-amino derivatives, which are themselves a class of 5,5-disubstituted hydantoins.
The following table outlines a hypothetical reaction pathway for the modification of the 5-amino group.
| Starting Material | Reagent | Intermediate | Potential Product |
| This compound | 1. NaNO₂, HCl2. CuX (X=Cl, Br) | 5-Diazonium-5-phenylhydantoin | 5-Halo-5-phenylhydantoin |
| This compound | 1. NaNO₂, H₂SO₄2. H₂O, Δ | 5-Diazonium-5-phenylhydantoin | 5-Hydroxy-5-phenylhydantoin |
| This compound | NaN₃, H⁺ | 5-Diazonium-5-phenylhydantoin | 5-Azido-5-phenylhydantoin |
Generation of Schiff Bases from Aminohydantoin Precursors
The condensation of a primary amine with an aldehyde or a ketone results in the formation of a Schiff base, characterized by a carbon-nitrogen double bond (imine). The amino group of aminohydantoins can participate in this reaction.
A study on 3-amino-5,5'-diphenylhydantoin, a close structural analog of this compound, has demonstrated the successful synthesis of a series of Schiff bases. nih.gov In this work, 3-amino-5,5'-diphenylimidazolidine-2,4-dione was reacted with various aromatic aldehydes in a 1:1 molar ratio in absolute methanol (B129727) with a catalytic amount of glacial acetic acid. nih.gov This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.
Given the chemical similarity, it is highly probable that this compound would undergo analogous reactions with a range of aromatic and aliphatic aldehydes and ketones to produce the corresponding Schiff bases. These derivatives are of interest due to their potential biological activities and their utility as ligands in coordination chemistry.
The general reaction for the formation of a Schiff base from this compound is depicted below:
This compound + R-CHO → 5-(Alkylideneamino)-5-phenylhydantoin + H₂O
The table below provides examples of aldehydes that have been successfully used to form Schiff bases with the related 3-amino-5,5'-diphenylhydantoin. nih.gov
| Aldehyde Reactant | Resulting Schiff Base Substituent |
| Thiophene-2-carboxaldehyde | (E)-5,5-diphenyl-3-((thiophen-2-ylmethylene)amino)imidazolidine-2,4-dione |
| 2-Hydroxybenzaldehyde | (E)-3-((2-hydroxybenzylidene)amino)-5,5-diphenylimidazolidine-2,4-dione |
| 4-Nitrobenzaldehyde | (E)-3-((4-nitrobenzylidene)amino)-5,5-diphenylimidazolidine-2,4-dione |
| Pyridine-2-carboxaldehyde | (E)-5,5-diphenyl-3-((pyridin-2-ylmethylene)amino)imidazolidine-2,4-dione |
Synthesis of Metal Complexes Incorporating this compound Ligands
Hydantoin and its derivatives, possessing multiple heteroatoms with lone pairs of electrons (nitrogen and oxygen), are capable of acting as ligands in the formation of coordination complexes with metal ions. The amino group in this compound introduces an additional coordination site, enhancing its potential as a chelating ligand.
While direct studies on metal complexes of this compound are limited, research on related structures provides valuable insights. For example, a platinum(II) complex with 3-amino-5-methyl-5-phenylhydantoin has been synthesized and characterized. In this complex, the ligand was found to coordinate with potassium ions through one of its amino groups and an oxygen atom.
Furthermore, the Schiff bases derived from aminohydantoins can also act as versatile ligands. The imine nitrogen and other donor atoms within the Schiff base structure can coordinate with transition metal ions to form stable complexes. The synthesis of such complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent.
The coordination modes of this compound could involve:
Monodentate coordination through the amino group.
Bidentate chelation involving the amino group and one of the carbonyl oxygens or a ring nitrogen.
Bridging between two metal centers.
The table below lists some transition metals that commonly form complexes with N- and O-donor ligands, and thus are potential candidates for complexation with this compound.
| Metal Ion | Typical Geometry | Potential Application of Complex |
| Copper(II) | Square planar, Octahedral | Catalysis, Antimicrobial agents |
| Nickel(II) | Square planar, Octahedral | Catalysis, Materials science |
| Cobalt(II) | Tetrahedral, Octahedral | Catalysis, Biological mimics |
| Platinum(II) | Square planar | Anticancer agents |
| Zinc(II) | Tetrahedral | Lewis acid catalysis, Bioinorganic models |
Isotope-Labeling Techniques for Research Applications
Isotope labeling is an indispensable tool in various fields of scientific research, including mechanistic studies, metabolic pathway elucidation, and as internal standards in mass spectrometry. Hydantoin derivatives can be labeled with stable or radioactive isotopes at various positions.
Deuterium (B1214612) Labeling: Deuterium (²H or D) can be introduced into the this compound molecule at several positions. The protons on the phenyl ring are susceptible to electrophilic aromatic substitution, and thus can be exchanged for deuterium using a strong deuterated acid, such as D₂SO₄ in D₂O or deuterated trifluoroacetic acid (TFA-d). researchgate.netyoutube.com The exchange typically occurs at the ortho and para positions of the phenyl ring. The N-H protons of the hydantoin ring are also readily exchangeable with deuterium in the presence of a deuterium source like D₂O.
Carbon-13 Labeling: Carbon-13 (¹³C) can be incorporated into the hydantoin ring or the phenyl group through the use of ¹³C-labeled starting materials. For instance, the synthesis of this compound could be adapted from the Urech hydantoin synthesis, which starts from an amino acid. ikm.org.my By using a ¹³C-labeled phenylalanine, the label could be incorporated into the phenylmethyl side chain, which would then form the 5-phenyl group of the hydantoin. To label the hydantoin ring itself, one could use ¹³C-labeled potassium cyanate (K¹³CN) in the Urech synthesis. researchgate.net
Radiocarbon labeling, most commonly with Carbon-14 (¹⁴C), is crucial for pharmacokinetic and metabolism studies. Similar to ¹³C labeling, the introduction of ¹⁴C into the this compound molecule relies on the use of ¹⁴C-labeled precursors.
A common method for introducing a ¹⁴C label into the hydantoin ring is through the use of potassium cyanide-¹⁴C (K¹⁴CN) or potassium cyanate-¹⁴C (KO¹⁴CN). researchgate.netresearchgate.net For example, in a Bucherer-Bergs type synthesis, K¹⁴CN can be used to introduce the ¹⁴C label at the C4 position of the hydantoin ring. Alternatively, in a Urech-type synthesis starting from phenylalanine, KO¹⁴CN could be used to label the C2 (carbonyl) position of the hydantoin ring. researchgate.net
The following table summarizes potential labeling strategies for this compound.
| Isotope | Labeling Position | Precursor | Synthetic Route |
| Deuterium (²H) | Phenyl ring (ortho, para) | D₂SO₄/D₂O | Electrophilic Aromatic Substitution |
| Deuterium (²H) | N-H positions | D₂O | H/D Exchange |
| Carbon-13 (¹³C) | C2 of hydantoin ring | KO¹³CN | Urech Synthesis |
| Carbon-13 (¹³C) | C4 of hydantoin ring | K¹³CN | Bucherer-Bergs Synthesis |
| Carbon-13 (¹³C) | Phenyl group or C5 | ¹³C-labeled Phenylalanine | Urech Synthesis |
| Carbon-14 (¹⁴C) | C2 of hydantoin ring | KO¹⁴CN | Urech Synthesis |
| Carbon-14 (¹⁴C) | C4 of hydantoin ring | K¹⁴CN | Bucherer-Bergs Synthesis |
Methodological Improvements and Novel Approaches in Synthesis
The synthesis of hydantoin scaffolds, including this compound and its derivatives, has been a subject of extensive research aimed at overcoming the limitations of classical methods, such as long reaction times, harsh conditions, and modest yields. Modern synthetic chemistry has introduced several innovative techniques that not only enhance the efficiency of these reactions but also align with the principles of sustainable chemical production. These advancements primarily focus on the use of alternative energy sources and environmentally benign reaction conditions to improve reaction kinetics and product yields.
Microwave-Assisted Synthesis
Microwave activation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to dramatically accelerated reaction rates and cleaner reaction profiles. unamur.be In the context of the Biltz synthesis of phenytoin (5,5-diphenylhydantoin), a compound structurally related to the 5-phenylhydantoin (B13835) core, microwave irradiation has demonstrated remarkable improvements. When a reaction was conducted under microwave activation, it reached completion in just 30 minutes, yielding 76% of the product. ucl.ac.be In contrast, the same reaction under classical thermal conditions for the same duration produced only a 26% yield, with nearly half of the starting material remaining unreacted. ucl.ac.be
Comparative Data: Microwave vs. Thermal Synthesis of Phenytoin
| Method | Solvent | Reaction Time | Temperature | Yield (%) | Citation |
|---|---|---|---|---|---|
| Microwave | DMSO/Water | 30 min | ~110°C | 76 | ucl.ac.be |
| Thermal | DMSO/Water | 2 hours | ~110°C | 62 | ucl.ac.be |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient pathway for synthesizing hydantoin derivatives. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which accelerates mass transfer and reaction rates. nih.gov
The ultrasound-assisted synthesis of 5,5-diphenylhydantoins from substituted benzils and urea (B33335) or thiourea (B124793) has been shown to be both rapid and efficient. nih.gov A key advantage of this method is its ability to proceed at room temperature, which minimizes the formation of side products and simplifies the experimental setup. nih.govresearchgate.net This approach consistently delivers good yields in short reaction times, presenting a mild and effective alternative to traditional heating methods. nih.govresearchgate.net The use of ultrasound irradiation aligns with goals for increased energy efficiency and process intensification in the synthesis of the diverse hydantoin family. nih.gov
The integration of green chemistry principles into the synthesis of hydantoins is a growing area of focus, aiming to reduce the environmental impact of chemical processes. This involves the use of safer solvents, the development of solvent-free reaction conditions, and the application of energy-efficient technologies.
Alternative Energy Sources and Solvents
As detailed previously, microwave and ultrasound-assisted syntheses are prime examples of green chemistry in action. They often lead to significant reductions in energy consumption compared to prolonged conventional heating. chemrxiv.org Furthermore, these modern techniques facilitate the use of environmentally benign solvents. A notable example is a microwave-assisted synthesis of hydantoins that successfully employs water as the reaction solvent, thereby avoiding the use of volatile or hazardous organic compounds. beilstein-journals.orgnih.gov
Mechanochemistry and Continuous-Flow Synthesis
Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., in a ball mill), represents a significant advancement in green synthesis. An eco-friendly, one-pot/two-step mechanochemical protocol has been developed for preparing 5- and 5,5-disubstituted hydantoins. acs.org This method proceeds in the absence of any harmful organic solvents, leading to good yields and often eliminating the need for complex purification steps. acs.org
Continuous-flow synthesis is another innovative approach that aligns with green chemistry principles. An ultrasound-assisted continuous-flow methodology for producing 5,5-diphenylhydantoin has been developed, offering advantages such as enhanced safety, improved energy efficiency, and better scalability over traditional batch processes. chemrxiv.org Students involved in developing such protocols identified "design for energy efficiency" and "inherently safer chemistry for accident prevention" as key benefits of this approach. chemrxiv.org
Summary of Green Synthetic Approaches for Hydantoins
| Synthetic Method | Key Green Principle(s) | Advantages | Citation(s) |
|---|---|---|---|
| Microwave Synthesis in Water | Use of a benign solvent, Energy efficiency | Avoids organic solvents, Reduces reaction time | beilstein-journals.org, nih.gov |
| Ultrasound-Assisted Synthesis | Energy efficiency, Milder reaction conditions | Can be run at room temperature, High yields | nih.gov, researchgate.net |
| Mechanochemical Synthesis | Solvent-free reaction | Eliminates harmful solvents, Simplifies purification | acs.org |
Chemical Reactivity and Mechanistic Pathways of 5 Amino 5 Phenylhydantoin
Intramolecular and Intermolecular Cyclization Reactions
The bifunctional nature of 5-Amino-5-phenylhydantoin, possessing both nucleophilic (amino group) and electrophilic (carbonyl carbons) centers, suggests the potential for both intramolecular and intermolecular cyclization reactions. While specific studies detailing these pathways for this compound are not extensively documented, analogies can be drawn from the reactivity of related amino acid derivatives and heterocyclic systems.
Intramolecular Cyclization: Intramolecular reactions could theoretically occur if the amino group attacks one of the carbonyl carbons of the hydantoin (B18101) ring. However, this is generally unlikely without activation or specific reaction conditions, as it would lead to a highly strained fused-ring system. A more plausible scenario for intramolecular cyclization involves derivatives of this compound where a reactive electrophilic group is tethered to the amino function. Such reactions are common in the synthesis of complex heterocyclic structures from amino acid precursors nih.gov. For instance, N-Cbz-protected diazoketones derived from α-amino acids undergo acid-catalyzed intramolecular cyclization to form oxazinanones nih.gov.
Intermolecular Cyclization: Intermolecular reactions can lead to the formation of dimers or polymers. The exocyclic amino group of one molecule can act as a nucleophile, attacking a carbonyl carbon of a second molecule. This type of condensation reaction could lead to the formation of new, larger heterocyclic systems. The synthesis of fused imidazoles through the reaction of 2-aminoimidazoles with aldehydes and isocyanides serves as an example of how amino-substituted heterocycles can be used as building blocks for more complex fused-ring systems ikm.org.myresearchgate.net. Theoretical studies on tripeptides have also shown that intermolecular cyclization can be favored both thermodynamically and kinetically over intramolecular pathways depending on the structure of the molecule researchgate.net.
Hydrolysis Mechanisms of the Hydantoin Ring
The hydantoin ring is susceptible to hydrolysis, particularly under alkaline conditions, which leads to ring opening. This reaction is of significant interest as it is the reverse of the final step in some synthetic routes to hydantoins and is a key step in the metabolic breakdown of many hydantoin-based drugs.
The hydrolysis of 5-substituted hydantoins typically proceeds in a two-step manner nih.gov. The first and often rate-limiting step is the cleavage of one of the amide bonds in the ring to form an N-carbamoyl-α-amino acid, also known as a hydantoic acid google.comnih.gov. This intermediate can then undergo a second hydrolysis step to yield the corresponding α-amino acid, carbon dioxide, and ammonia (B1221849) nih.gov.
The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons (typically C4) of the hydantoin ring. This forms a tetrahedral intermediate. The subsequent breakdown of this intermediate, which can be rate-limiting and itself base-catalyzed, leads to the cleavage of the N3-C4 bond and the formation of the ring-opened hydantoic acid derivative nih.govgoogle.com. At very high base concentrations, the formation of the tetrahedral intermediate can become the rate-determining step nih.gov.
Ring Opening: this compound + OH⁻ → N-Carbamoyl-α-amino-α-phenylglycine
Further Hydrolysis: N-Carbamoyl-α-amino-α-phenylglycine + H₂O → α-Amino-α-phenylglycine + CO₂ + NH₃
The kinetics of hydrolysis are influenced by factors such as pH, temperature, and the nature of the substituents on the hydantoin ring nih.gov.
Table 1: Factors Influencing Hydantoin Ring Hydrolysis This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Factor | Effect on Hydrolysis Rate | Mechanistic Implication | Reference |
|---|---|---|---|
| Increasing pH (Alkaline) | Increases rate | Reaction is base-catalyzed; involves nucleophilic attack by OH⁻. | nih.govnih.gov |
| Increasing Temperature | Increases rate | Provides activation energy for the reaction. | nih.gov |
| Substituents at C5 | Varies | Electronic and steric effects can influence the susceptibility of carbonyl carbons to nucleophilic attack. | google.com |
| N-Substitution | Varies | Can alter the acidity of the N-H protons and the electrophilicity of the carbonyls. | nih.gov |
Nucleophilic Substitution Reactions Involving the Amino Group
The exocyclic amino group at the C5 position of this compound is a primary amine and is expected to behave as a nucleophile. It can participate in a variety of nucleophilic substitution reactions, such as acylation and alkylation, although specific literature detailing these reactions for this particular compound is limited.
Acylation: The amino group can react with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. Under acidic conditions, the amino group of amino acids is protonated and becomes unreactive, allowing for chemoselective O-acylation if a hydroxyl group is present ikm.org.my. Conversely, under neutral or basic conditions, N-acylation is expected to be a facile reaction. For example, amino acids react with acetic anhydride and ammonium (B1175870) thiocyanate to form 1-acetyl-2-thiohydantoins, demonstrating the reactivity of the amino group in the context of hydantoin ring formation google.comjchemrev.com.
Alkylation: Similarly, the amino group can be alkylated by reacting with alkyl halides. This reaction would proceed via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. It is important to note that in the hydantoin ring itself, the N1 and N3 positions are also sites for alkylation, with the N3 position being more acidic and typically alkylating more readily under basic conditions nih.govnih.gov. Selective alkylation of the exocyclic C5-amino group would likely require careful selection of reagents and reaction conditions to avoid competing reactions at the ring nitrogens.
While these reactions are mechanistically plausible, detailed studies are required to confirm the reactivity and selectivity for this compound specifically.
Racemization Kinetics and Stereolability Investigations
The C5 carbon of this compound is a chiral center. The stereochemical stability of this center is a critical aspect of its chemistry, as enantiomers can have different biological activities. The process by which a single enantiomer converts into a mixture of both enantiomers is known as racemization openmedscience.com. For 5-substituted hydantoins, this process is typically base-catalyzed and involves the abstraction of the proton at the C5 position jchemrev.com.
The base-catalyzed racemization of 5-substituted hydantoins is generally understood to proceed via an electrophilic substitution, unimolecular (SE1) mechanism jchemrev.com. This pathway involves two distinct steps:
Step 1 (Rate-Determining): A base abstracts the proton from the C5 chiral center, leading to the formation of a planar, achiral carbanion intermediate. This carbanion is stabilized by resonance, with the negative charge delocalized over the adjacent phenyl ring and the two carbonyl groups of the hydantoin ring. This is the slow, rate-determining step of the reaction.
Step 2 (Fast): The planar carbanion is rapidly reprotonated by a proton donor from the solvent (e.g., water). Since the proton can add to either face of the planar intermediate with equal probability, a racemic mixture of the R- and S-enantiomers is produced.
An alternative, the SE2 (substitution, electrophilic, bimolecular) mechanism, would involve a concerted process where the base removes the proton and the proton donor adds a proton from the opposite face in a single step. However, extensive kinetic studies, including deuterium (B1214612) exchange and kinetic isotope effect investigations, provide strong evidence against the SE2 mechanism in favor of the stepwise SE1 pathway for this class of compounds jchemrev.com.
Mechanistic insights into the racemization of hydantoins are strongly supported by hydrogen-deuterium (H/D) exchange studies and the measurement of kinetic isotope effects (KIE).
When a chiral 5-substituted hydantoin is placed in a deuterated solvent (like D₂O) with a base catalyst, the C5 proton is exchanged for a deuterium atom. Kinetic studies have shown that the rate of this H/D exchange is directly related to the rate of racemization jchemrev.com. This observation strongly supports a mechanism where the C-H bond is broken during the racemization process, which is consistent with the formation of a carbanion intermediate as proposed by the SE1 mechanism.
The primary kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the protonated compound (kH) to that of the deuterated compound (kD), provides further crucial evidence. For the racemization of 5-substituted hydantoins, a significant primary KIE (kH/kD > 1) is typically observed jchemrev.com. This indicates that the C-H bond is being broken in the rate-determining step of the reaction jchemrev.com. If the C-H bond were not broken in the rate-determining step, the KIE would be close to 1. The magnitude of the KIE gives information about the transition state of the C-H bond cleavage. This finding is a cornerstone of the evidence supporting the SE1 mechanism over the SE2 mechanism for hydantoin racemization jchemrev.com.
The solvent plays a critical role in the kinetics of hydantoin racemization. The rate of the base-catalyzed reaction is highly dependent on the nature of the solvent, primarily its polarity and its ability to solvate the species involved in the reaction.
Studies on 5-substituted hydantoins have shown that the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), significantly increases the rate of racemization when added to aqueous buffers jchemrev.com. This rate enhancement is attributed to several factors:
Desolvation of the Base: Aprotic solvents are poor solvators of anions like the hydroxide ion or other basic catalysts. This desolvation increases the chemical activity and effective basicity of the catalyst, leading to a faster abstraction of the C5 proton.
Transition State Solvation: Polar aprotic solvents can effectively solvate the delocalized charge of the carbanion-like transition state, thereby lowering its energy and increasing the reaction rate.
Conversely, protic solvents like water or alcohols can decrease the rate by strongly solvating the anionic base through hydrogen bonding, which stabilizes its ground state and makes it less reactive jchemrev.com. The choice of solvent can therefore be used to control the stereochemical stability of this compound.
Table 2: Influence of Solvent on Racemization of 5-Substituted Hydantoins This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Solvent / Co-solvent | General Effect on Racemization Rate | Rationale | Reference |
|---|---|---|---|
| Water (Protic) | Baseline | Strong solvation of base (e.g., OH⁻) through hydrogen bonding stabilizes the ground state. | jchemrev.com |
| DMSO (Polar Aprotic) | Increases | Desolvates anionic base, increasing its effective basicity; stabilizes the transition state. | jchemrev.com |
| Dioxane (Nonpolar Aprotic) | Decreases (for neutral hydantoins) | Reduces the polarity of the medium, potentially destabilizing charged intermediates/transition states. | jchemrev.com |
| 2-Propanol (Protic) | Decreases (for neutral hydantoins) | Acts as a protic solvent, solvating and stabilizing the basic catalyst. | jchemrev.com |
Role of Intramolecular Catalysis in Stereochemical Transformations
The stereochemical stability of this compound is significantly influenced by the presence of the amino group at the C5 position. This group can participate in intramolecular catalysis, leading to an increased rate of stereochemical transformations, most notably racemization. This phenomenon is attributed to the neighboring group participation (NGP) of the amino group, which can facilitate the interconversion of stereoisomers. cardiff.ac.ukdalalinstitute.comchem-station.comwikipedia.orglibretexts.orglibretexts.org
The mechanism of this intramolecularly catalyzed racemization is believed to proceed through a specific pathway facilitated by the protonation of the C5-amino group. The key steps are outlined below:
Protonation of the Amino Group: Under acidic or even neutral aqueous conditions, the amino group at the C5 position can become protonated, forming an ammonium group. This positive charge enhances the lability of the C5 proton. cardiff.ac.uk
Enolization via Intramolecular Proton Transfer: The protonated amino group acts as an internal acid catalyst. A base (such as water or a buffer component) can abstract the acidic proton from the C5 position. The presence of the nearby positively charged ammonium group facilitates this abstraction, lowering the activation energy for the formation of an enol or enolate intermediate.
Formation of a Planar Intermediate: The resulting enol or enolate intermediate is planar at the C5 position. This planarity removes the chiral center, allowing for the loss of the original stereochemical information.
Reprotonation and Racemization: Subsequent reprotonation of the planar intermediate can occur from either face with equal probability. This non-stereospecific reprotonation leads to the formation of a racemic mixture of the (R)- and (S)-enantiomers of this compound.
Interactive Data Table: Factors Influencing Stereochemical Transformations
| Factor | Effect on Stereochemical Transformation | Mechanistic Implication |
| Protonated C5-Amino Group | Increased rate of racemization | Intramolecular catalysis via neighboring group participation. The positive charge facilitates the abstraction of the C5 proton. cardiff.ac.uk |
| pH of the Solution | Racemization is generally faster in both acidic and basic conditions compared to neutral pH. | In acidic conditions, the amino group is protonated, facilitating intramolecular catalysis. In basic conditions, direct abstraction of the C5 proton by hydroxide ions is enhanced. |
| Buffer Components | Buffer species can act as general bases to facilitate proton abstraction. | Divalent phosphate and other buffer components can catalyze the racemization reaction. nih.gov |
Deamination Reactions and Related Chemical Transformations of Derivatives
The amino group of this compound and its derivatives can undergo various chemical transformations, including deamination and other related reactions. These reactions are often dependent on the specific reagents and reaction conditions employed.
One notable transformation of a derivative of this compound involves the deamination of 5-dialkylaminomethyl-3-phenylhydantoin. In an aqueous environment, these compounds have been observed to undergo a deamination reaction to form 3-phenyl-5-methylenehydantoin. This reaction proceeds through the elimination of the dialkylamine moiety and the formation of a double bond between the C5 carbon and the exocyclic methylene group.
While the direct deamination of the primary amino group at the C5 position of this compound to yield a ketone (5-phenylhydantoin-5-one) is a plausible reaction, specific studies detailing this transformation are not extensively documented in the readily available literature. However, based on general principles of organic chemistry, such a reaction could potentially be achieved through methods commonly used for the deamination of α-amino acids or α-amino lactams. These methods often involve the use of reagents like nitrous acid (generated in situ from sodium nitrite and a strong acid), which would convert the primary amine into a diazonium salt. This diazonium intermediate is highly unstable and would likely lose nitrogen gas (N₂) to form a carbocation at the C5 position. Subsequent reaction with water would then yield the corresponding α-hydroxy lactam, which would be in equilibrium with the keto form.
Other related chemical transformations of this compound derivatives can involve modifications of the amino group. For instance, the primary amine can be acylated, alkylated, or used as a handle for the attachment of other functional groups, leading to a diverse range of derivatives with potentially different chemical and biological properties. The reactivity of the hydantoin ring itself, including hydrolysis of the amide bonds under strong acidic or basic conditions, can also occur, leading to ring-opened products.
Advanced Analytical and Spectroscopic Characterization
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like 5-Amino-5-phenylhydantoin, as it typically produces intact molecular ions with minimal fragmentation. nih.gov
In positive ion mode, the compound would be expected to be detected as the protonated molecule, [M+H]⁺. Given the molecular formula C₉H₉N₃O₂, the exact mass of this compound is 191.0695 g/mol . Therefore, high-resolution mass spectrometry (HRMS) should detect a prominent ion with an m/z value corresponding to [C₉H₁₀N₃O₂]⁺ (192.0773).
By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of the molecular ion can be induced. This fragmentation provides valuable structural information by revealing characteristic neutral losses and fragment ions. Common fragmentation pathways for amino- and hydantoin-containing structures often involve the loss of small molecules like ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). The analysis of these fragmentation patterns helps to confirm the connectivity and substructures within the molecule. nih.govresearchgate.net
Table 3: Predicted ESI-MS Data for this compound This table presents predicted values based on the molecular formula and common fragmentation patterns of related structures.
| Ion Type | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 192.0773 | Protonated molecular ion |
| [M+Na]⁺ | 214.0592 | Sodium adduct |
| [M-NH₃+H]⁺ | 175.0507 | Fragment from loss of ammonia |
| [M-CO+H]⁺ | 164.0824 | Fragment from loss of carbon monoxide |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula from the measured exact mass.
For this compound (C₉H₉N₃O₂), the theoretical exact mass can be calculated. HRMS analysis, often employing techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would yield an experimental mass. The close agreement between the experimental and theoretical mass confirms the molecular formula and rules out other potential structures with the same nominal mass. The mass spectra obtained are often dominated by the parent ion peak stanford.edu. This technique is foundational for verifying the identity of the synthesized compound before further characterization.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₂ |
| Theoretical Exact Mass (Monoisotopic) | 191.0695 g/mol |
| Ionization Mode | ESI-TOF (Positive) |
| Expected Ion | [M+H]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structural information for molecules in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction is the premier method for determining the precise atomic arrangement of a crystalline solid. nih.gov By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated, which can be mathematically reconstructed into a three-dimensional model of the molecule.
Studies on closely related 5-phenylhydantoin (B13835) and 5,5'-substituted hydantoin (B18101) derivatives reveal key structural features that are expected for this compound. rsc.orgmdpi.com The central hydantoin ring typically adopts a nearly planar conformation. The phenyl group and the amino group are positioned at the C5 carbon atom. The analysis provides exact measurements of bond lengths (e.g., C-N, C-C, C=O) and bond angles within the molecule, confirming the covalent connectivity and stereochemistry. For instance, studies on similar hydantoins show they often crystallize in monoclinic systems, such as the P2₁/c or C2/c space groups. nih.gov
Table 2: Expected Crystallographic Parameters for a Hydantoin Derivative
| Parameter | Description | Example Value Range |
|---|---|---|
| Crystal System | The crystal lattice system. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a = 9-17 Å, b = 5-9 Å, c = 11-17 Å |
| β (°) | Unit cell angle. | 102-112° |
The solid-state structure of this compound is stabilized by a network of intermolecular interactions, which dictate its crystal packing. The hydantoin moiety contains both hydrogen bond donors (the N-H groups at positions 1 and 3, and the amino group at C5) and hydrogen bond acceptors (the C=O groups at positions 2 and 4).
This arrangement facilitates the formation of robust hydrogen-bonding networks. acs.org Analysis of related 5-phenylhydantoins reveals that N–H⋯O hydrogen bonds are the dominant interactions, leading to the formation of supramolecular assemblies such as tapes, ribbons, and sheets. rsc.org Common motifs include the cyclic R²₂(8) synthon, where two molecules form a dimer through a pair of N–H⋯O hydrogen bonds. These dimers can then self-organize into larger one- or two-dimensional frameworks. acs.org The presence of the additional amino group in this compound provides further opportunities for hydrogen bonding, potentially leading to more complex and stable three-dimensional supramolecular architectures.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). Key vibrational modes for this compound include the N-H stretches from the amine and amide groups, the C=O stretches from the two carbonyl groups in the hydantoin ring, and the C-H stretches from the aromatic phenyl ring. The positions of the N-H and C=O bands can be influenced by hydrogen bonding; in the solid state, these bands are often broader and shifted to lower wavenumbers compared to their positions in a dilute solution. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400 - 3200 | N-H (Amine & Amide) | Stretching |
| 3100 - 3000 | C-H (Aromatic) | Stretching |
| 1780 - 1700 | C=O (Hydantoin Ring) | Stretching |
| 1600 - 1450 | C=C (Aromatic) | Stretching |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of reactions and to establish the purity of a compound. libretexts.org For this compound, TLC is performed by spotting a solution of the compound onto a plate coated with a stationary phase, typically silica gel. crsubscription.com
The plate is then placed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate via capillary action, it carries the compound with it. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. crsubscription.com After development, the spots are visualized. Since this compound possesses a primary amino group, a ninhydrin solution can be used as a staining agent, which reacts with the amine to produce a characteristic purple or blue spot known as Ruhemann's purple. iitg.ac.inchemguide.co.uk The purity is assessed by the presence of a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. iitg.ac.in
Table 4: Example TLC Analysis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm) and Ninhydrin stain |
| Expected Rf Value | Dependent on exact solvent system |
Gas Chromatography (GC)
Gas Chromatography (GC) is a well-established technique for the analysis of hydantoin derivatives. However, due to the polarity and limited volatility of many hydantoin compounds, derivatization is often a necessary step to enable their passage through the GC system. A common approach involves methylation, which can be performed on-column. For instance, a gas chromatographic on-column methylation technique has been successfully developed for the routine laboratory determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), a major metabolite of phenytoin (B1677684). nih.gov This derivatization converts the polar functional groups into more volatile methyl esters, facilitating their separation and detection.
In the analysis of various phenylhydantoin derivatives, different stationary phases and column specifications have been utilized. For the separation of 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin, glass columns packed with stationary phases such as 5% OV-17 or 3% XE-60 have been employed. karger.com The choice of column and operating conditions, such as temperature, is critical for achieving adequate separation from other components in the sample matrix. The flame ionization detector (FID) is commonly used for detection, offering robust and reliable quantification. karger.com When coupled with mass spectrometry (GC-MS), the technique provides definitive identification of the analytes based on their mass spectra. nih.gov
| Parameter | Condition | Analyte |
|---|---|---|
| Instrument | Gas Chromatograph | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |
| Column 1 | Glass, 320 cm x 1.4 mm (i.d.), 5% OV-17 on 100-120 mesh Gas Chrom Q | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |
| Column 2 | Glass, 320 cm x 1.4 mm (i.d.), 3% XE-60 on 100-120 mesh Gas Chrom P | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |
| Column Temperature (Column 1) | 290 °C | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |
| Column Temperature (Column 2) | 250 °C | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |
| Injection Port Temperature | 300 °C | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |
| Detector | Flame Ionization Detector (FID) | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |
| Detector Temperature | 300 °C | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |
| Carrier Gas | Nitrogen | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |
| Flow Rate | 30 ml/min | 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers a highly sensitive and specific method for the quantification of phenylhydantoin derivatives in complex biological matrices. This technique combines the high-resolution separation power of UPLC with the precise detection and identification capabilities of mass spectrometry. It is particularly advantageous as it often does not require the derivatization steps common in GC analysis.
A sensitive LC-MS/MS method has been developed and validated for the simultaneous quantification of phenytoin (5,5-diphenylhydantoin) and its metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-HPPH), in plasma and brain tissue. nih.gov Chromatographic separation is typically achieved on a reverse-phase column, such as a C18, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., a mixture of acetonitrile and methanol (B129727) with 0.1% formic acid). nih.gov
The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, which has been found to provide a greater signal intensity for these compounds. nih.gov Detection and quantification are performed using multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions. This highly selective technique ensures accurate measurement even at very low concentrations. For example, the precursor/product ion pair for 4-HPPH has been identified as m/z 269.051 → 198.100. nih.gov
| Parameter | Condition | Analyte(s) |
|---|---|---|
| System | Agilent 1290 HPLC or equivalent | Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-HPPH) |
| Column | Kinetex EVO C18, 5 µm, 100 Å, 150 x 2.1 mm | Phenytoin, 4-HPPH |
| Column Temperature | 40 °C | Phenytoin, 4-HPPH |
| Mobile Phase A | 0.1% formic acid in water | Phenytoin, 4-HPPH |
| Mobile Phase B | 0.1% formic acid in 2:1 acetonitrile:methanol | Phenytoin, 4-HPPH |
| Flow Rate | 0.25 mL/min | Phenytoin, 4-HPPH |
| Injection Volume | 5 µL | Phenytoin, 4-HPPH |
| Parameter | Condition | Analyte(s) |
|---|---|---|
| Mass Spectrometer | AbSciex QTRAP 5500 or equivalent | Phenytoin, 4-HPPH |
| Ion Source | Turbo Spray Ion Source | Phenytoin, 4-HPPH |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Phenytoin, 4-HPPH |
| Ionspray Voltage | 5500 V | Phenytoin, 4-HPPH |
| Temperature | 600 °C | Phenytoin, 4-HPPH |
| Precursor/Product Ion (Phenytoin) | 253.011 → 182.100 | Phenytoin |
| Precursor/Product Ion (4-HPPH) | 269.051 → 198.100 | 4-HPPH |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. nsf.govnih.gov It is frequently employed to calculate the optimized geometry, electronic structure, and other molecular properties of hydantoin (B18101) derivatives. bg.ac.rsnih.gov Methods like B3LYP combined with basis sets such as 6-311++G(d,p) have been shown to provide results that correlate well with experimental data for related compounds. nih.govpreprints.orgnih.gov
DFT calculations allow for the prediction of vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. science.govresearchgate.netnih.gov This process is vital for the structural characterization of the molecule and the assignment of specific vibrational modes to functional groups. Theoretical spectra are often calculated for the optimized geometry of the molecule. science.gov For complex molecules, a scaling factor is typically applied to the calculated frequencies to achieve better agreement with experimental results, accounting for anharmonicity and other method-inherent approximations. researchgate.netnih.gov The comparison between theoretical and experimental spectra serves as a validation of the calculated structure. nih.gov
Below is a representative table illustrating the kind of correlation observed between experimental and DFT-calculated vibrational frequencies for a related hydantoin structure.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
| v(N-H) | 3272 | 3270 | N-H stretching |
| v(C=O) | 1710 | 1715 | Carbonyl stretching |
| v(C-N) | 1370 | 1368 | C-N stretching |
| δ(N-H) | 1285 | 1288 | N-H in-plane bending |
| Ring deformation | 641 | 640 | Phenyl ring deformation |
Note: Data presented is illustrative of the methodology and derived from studies on related compounds.
A crucial step in computational chemistry is the validation of theoretical models against experimental data. mdpi.com For 5-Amino-5-phenylhydantoin, the geometric parameters (bond lengths and angles) obtained from DFT calculations can be compared with data from single-crystal X-ray diffraction, which provides the definitive solid-state structure. bg.ac.rspreprints.orgresearchgate.netechemcom.com Studies on N-alkylated 5,5-diphenylhydantoin derivatives have demonstrated excellent correlation between the geometric parameters determined by X-ray crystallography and those calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. nih.govnih.gov This agreement confirms that the chosen level of theory accurately reproduces the molecular structure, lending credibility to other calculated properties like electronic distribution and reactivity. nih.gov
The following table provides an example of the comparison between experimental and calculated geometric parameters for a related hydantoin derivative.
| Parameter | Bond/Angle | Experimental (X-ray) (Å/°) | Calculated (DFT) (Å/°) |
| Bond Length | C2=O8 | 1.215 | 1.218 |
| Bond Length | C4=O7 | 1.211 | 1.214 |
| Bond Length | N1-C5 | 1.472 | 1.475 |
| Bond Length | C5-C9 (Phenyl) | 1.528 | 1.531 |
| Bond Angle | N1-C2-N3 | 111.5 | 111.3 |
| Bond Angle | C4-N3-C2 | 126.1 | 126.4 |
| Bond Angle | N1-C5-C4 | 102.9 | 102.7 |
Note: Data is representative and sourced from studies on analogous structures to demonstrate the validation process. preprints.orgnih.gov
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as this compound, might bind to the active site of a protein or other biological macromolecule. mdpi.comnih.govniscpr.res.in These methods are fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. researchgate.net
Molecular docking simulations place the ligand into the binding pocket of a target protein and score the potential binding modes. nih.govresearchgate.net This analysis reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For hydantoin derivatives, these interactions commonly include:
Hydrogen Bonds : The hydantoin ring contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), which can form crucial hydrogen bonds with amino acid residues in the protein's active site. bg.ac.rsnih.gov
Hydrophobic Interactions : The phenyl ring of this compound can engage in hydrophobic interactions with nonpolar amino acid residues. researchgate.net
Cation-π Interactions : The aromatic phenyl ring can interact favorably with cationic residues like arginine and lysine. rsc.orgplos.org
π-π Stacking : The phenyl ring can stack with the aromatic rings of amino acids such as phenylalanine, tyrosine, or tryptophan. nih.gov
Docking studies on related 5,5-diphenylhydantoin derivatives have identified key interactions with targets like cholesterol oxidase and opioid receptors, highlighting the importance of specific amino acid residues in ligand recognition. nih.govmdpi.com
By analyzing the common interaction patterns of a series of active molecules, researchers can develop a pharmacophore model. nih.govfiveable.me A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.govresearchgate.net
For phenylhydantoin derivatives, pharmacophore models typically identify the following key features:
One or two hydrogen bond acceptors (the carbonyl oxygens).
One or two hydrogen bond donors (the nitrogen hydrides).
A hydrophobic/aromatic feature (the phenyl ring).
This mapping helps to understand the binding determinants—the critical features of the ligand and protein that govern binding affinity and specificity. nih.gov Virtual screening of large compound libraries using such a pharmacophore model can identify novel molecules that possess the required features and are therefore likely to be active at the same biological target. nih.govresearchgate.net
Conformational Analysis and Bioactive Conformation Deducing
The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. For a molecule like this compound, which possesses rotational freedom around its single bonds, a multitude of conformations are possible.
Computational methods are essential tools for exploring this conformational landscape. Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the potential energy of different conformers. nih.gov MM methods use classical physics to provide rapid energy calculations for large systems, while QM methods, though more computationally intensive, offer higher accuracy by solving the Schrödinger equation. nih.gov The goal is to identify low-energy, stable conformations that are more likely to exist.
Identifying the bioactive conformation—the specific shape the molecule adopts when it interacts with a biological target like a receptor or enzyme—is a primary objective of these studies. nih.govuq.edu.au Since peptides and other flexible molecules can adopt numerous conformations, computational approaches are used to narrow down the possibilities. nih.gov This process often involves comparing the structural properties and energies of unbound conformations with the conformation observed in ligand-receptor crystal structures. nih.gov While specific computational studies detailing the conformational analysis and bioactive conformation of this compound are not prominent in the literature, the principles applied to other biologically active peptides and non-coded amino acids would be the standard approach. nih.gov
Table 1: Common Computational Methods in Conformational Analysis
| Method | Principle | Application |
| Molecular Mechanics (MM) | Uses classical force fields to estimate the potential energy of a molecular system. | Rapidly exploring the conformational space to identify potential low-energy structures. |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure and energy of a molecule. | Accurately calculating the energies of a smaller set of conformations. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time based on classical mechanics. | Exploring conformational changes and stability in a dynamic environment. nih.gov |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are powerful for elucidating the step-by-step process of chemical reactions. These methods can map the entire reaction path from reactants to products, identifying transition states and intermediates along the way. nih.gov By calculating the energy at each point, an energy profile for the reaction can be constructed, which helps in understanding reaction rates and feasibility.
For a compound like this compound, these calculations could be used to investigate its synthesis, such as the Bucherer-Bergs reaction, which is commonly used for preparing hydantoins. For instance, Density Functional Theory (DFT) calculations have been successfully used to investigate the molecular structure and reaction pathways for related molecules like 5-methyl-5-benzyl hydantoin. mdpi.com Such studies typically involve optimizing the geometries of reactants, intermediates, transition states, and products. The calculated structural parameters can then be compared with experimental data, for example, from X-ray diffraction, to validate the computational model. mdpi.com Although direct quantum chemical studies on the reaction mechanisms of this compound are not extensively documented, the established methodologies provide a clear framework for how such an investigation would proceed. nih.govnih.gov
Stereochemical Control and Prochiral Selectivity Studies
The 5-position of the hydantoin ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemistry is crucial as different stereoisomers can have vastly different biological activities. nih.gov
Computational chemistry offers significant insights into enantioselective reactions, where one enantiomer is preferentially formed. By modeling the interaction between reactants and a chiral catalyst or reagent, it is possible to understand the origins of stereoselectivity. Molecular dynamics simulations and quantum chemical calculations can be used to model the transition states leading to the different stereoisomers. nih.gov The energy difference between these transition states determines the enantiomeric excess of the product. For related hydantoin derivatives, the importance of stereochemistry for receptor affinity has been highlighted, and molecular modeling has been used to identify key interactions responsible for this preference. nih.gov
Building on the insights from enantioselective process studies, computational methods can be used to predict the likely stereochemical outcome of a reaction. By calculating the activation energies for the pathways leading to each stereoisomer, the ratio of the products can be estimated using the Boltzmann distribution and transition state theory. While the synthesis of optically pure hydantoin derivatives has been achieved through classical methods, computational prediction of stereoisomer formation remains a key area of research for streamlining the development of stereochemically pure compounds. nih.gov
Supramolecular Interactions and Hydrogen Bonding Network Analysis
In the solid state, molecules of this compound interact with each other through various non-covalent forces, including hydrogen bonds, van der Waals forces, and π-π stacking. These interactions dictate how the molecules arrange themselves into a crystal lattice, which in turn influences the material's physical properties. rsc.orgbath.ac.uknih.gov
Studies on related 5-phenylhydantoins show that N–H⋯O hydrogen-bonding patterns are key to their supramolecular arrangement. rsc.org The hydantoin ring contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), allowing for the formation of robust networks. These interactions can lead to the formation of specific motifs like dimers, ribbons, or sheets. rsc.orgresearchgate.net
Table 2: Key Intermolecular Interactions in Hydantoin Derivatives
| Interaction Type | Description | Typical Groups Involved in this compound |
| Hydrogen Bonding | A strong directional interaction between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., C=O). | N-H groups of the hydantoin ring and amino group; C=O groups of the hydantoin ring. rsc.org |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Phenyl rings. |
| van der Waals Forces | Weak, non-specific attractions and repulsions between atoms. | All atoms in the molecule. |
Hirshfeld Surface Analysis for Intermolecular Contacts
A comprehensive search of the scientific literature reveals a notable absence of specific studies on the Hirshfeld surface analysis of this compound. While Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids, and has been applied to various hydantoin derivatives, no dedicated research detailing this analysis for this compound has been published.
This analytical technique provides valuable insights into the nature and propensity of different types of intermolecular contacts, which are crucial for understanding the crystal packing and solid-state properties of a compound. The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contacts.
Although direct data for this compound is unavailable, studies on related hydantoin structures offer a general understanding of the types of interactions that could be expected. For instance, research on various 5,5'-substituted hydantoins and 5-phenylhydantoin (B13835) derivatives consistently highlights the importance of N-H···O hydrogen bonds in forming supramolecular structures. acs.orgrsc.org These interactions, along with H···H, C···H, and O···H contacts, are frequently identified as the most significant contributors to the crystal packing in these classes of compounds. researchgate.netnih.govnih.govnih.gov
In many analyzed hydantoin derivatives, H···H interactions are found to be predominant, often accounting for a large percentage of the total Hirshfeld surface area. nih.govscirp.org The presence of amino and carbonyl groups in the hydantoin ring makes it a versatile scaffold for forming robust hydrogen-bonding networks. acs.org The specific intermolecular contacts for this compound would be influenced by the presence of the additional amino group at the C5 position, which could introduce further hydrogen bonding possibilities, and the phenyl ring, which can participate in C-H···π interactions.
Without experimental crystallographic data and subsequent theoretical calculations for this compound, any discussion of its specific intermolecular contacts remains speculative. The generation of detailed data tables and specific research findings, as requested, is contingent on future research in this area.
Biological and Biochemical Research Applications of 5 Amino 5 Phenylhydantoin and Its Analogs
Role as a Precursor in the Synthesis of Biologically Active Hydantoins
The hydantoin (B18101) ring system, a core feature of 5-Amino-5-phenylhydantoin, is a foundational scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, making them valuable targets for organic synthesis. The substitution at the C-5 position of the hydantoin ring is a critical determinant of its pharmacological properties. thieme-connect.de
This compound represents a key structural motif within the broader class of hydantoins derived from α-amino acids or their precursors. While direct conversion of this compound to Phenytoin (B1677684) (5,5-diphenylhydantoin) is not a common synthetic route, understanding the synthesis of the hydantoin core is essential. General methods for preparing 5-substituted and 5,5-disubstituted hydantoins provide pathways to these biologically active compounds.
One of the most versatile methods is the Bucherer–Bergs reaction, a multicomponent reaction involving a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate to directly yield the hydantoin ring. nih.gov This method is widely used for the synthesis of 5,5-disubstituted hydantoins like Phenytoin, which is typically synthesized from benzil (B1666583) and urea (B33335) in a base-catalyzed reaction that proceeds via a pinacol-type rearrangement. youtube.comsphinxsai.comslideshare.netchemrxiv.org
Another significant pathway is the Urech hydantoin synthesis, which utilizes α-amino acids as starting materials. ikm.org.my In this process, the amino acid is treated with potassium cyanate (B1221674) and an acid, leading to the formation of a ureido derivative that subsequently cyclizes to form the hydantoin. ikm.org.my This method is particularly relevant for synthesizing hydantoins with a stereogenic center at the C-5 position, as the stereochemistry can be derived from an optically active α-amino acid precursor. thieme-connect.de These synthetic strategies underscore the role of amino acid-like structures as fundamental building blocks for creating a diverse library of hydantoin derivatives for pharmacological research. ikm.org.myresearchgate.net
The hydantoin scaffold is a "privileged structure" in drug discovery, serving as a template for developing a variety of therapeutic agents. By modifying the substituents at the N-1, N-3, and C-5 positions, chemists can generate a wide array of structurally related bioactive molecules. thieme-connect.de For instance, derivatives of 5,5-diphenylhydantoin (Phenytoin) have been synthesized and evaluated for antiarrhythmic and antihypertensive activities. nih.gov
The synthesis often begins with a core hydantoin structure, which is then functionalized. For example, new derivatives can be prepared by introducing different alkyl chains at the N-3 position or by modifying a phenyl ring substituent on a side chain. nih.gov The versatility of the hydantoin core also allows for its incorporation into more complex molecular architectures, including spirocyclic and fused-ring systems. thieme-connect.de The synthesis of these molecules often starts from amino acids or related precursors, highlighting the foundational role of these simple building blocks in accessing complex and potent bioactive agents. mdpi.comnih.govresearchgate.net
Enzymatic Biotransformation and Metabolic Pathways
The biotransformation of 5-phenylhydantoin (B13835) and its analogs is a critical area of research, as metabolic pathways significantly influence their efficacy and pharmacokinetic profiles. The metabolism is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which catalyze key oxidative reactions.
The primary metabolic pathway for 5-phenylhydantoin analogs, such as the widely studied anticonvulsant Phenytoin, is aromatic hydroxylation. researchgate.net This reaction is mainly catalyzed by two enzymes from the CYP2C subfamily: CYP2C9 and CYP2C19. drugbank.com In vitro studies using human liver microsomes and cDNA-expressed enzymes have established that CYP2C9 is the principal enzyme responsible for this biotransformation, accounting for approximately 90% of the formation of the major metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). researchgate.netdrugbank.com CYP2C19 plays a secondary role, contributing about 10% to the net clearance via this pathway. researchgate.netdrugbank.com
The enzymatic hydroxylation of 5-phenylhydantoin analogs is highly specific in terms of both the position of hydroxylation (regiochemistry) and the three-dimensional orientation of the resulting metabolite (stereochemistry). The hydroxylation occurs predominantly at the para-position of one of the phenyl rings. researchgate.net
Furthermore, the metabolism is stereoselective, with different enzymes producing different stereoisomers of the p-HPPH metabolite. Research has shown that CYP2C9 catalyzes the formation of the (S)-enantiomer of p-HPPH, while CYP2C19 is responsible for producing the (R)-enantiomer. researchgate.net In vivo, approximately 98% of the circulating p-HPPH metabolite is in the (S)-form, which reflects the dominant contribution of CYP2C9 to the drug's metabolism. nih.gov This stereochemical control is dictated by the specific interactions between the substrate and the amino acid residues within the enzyme's active site, which orients the molecule for a specific oxidative attack. nih.gov The stereochemistry of hydantoin derivatives is a crucial factor, as different enantiomers can exhibit distinct biological activities and metabolic fates. nih.govuj.edu.placs.org
The table below summarizes the stereoselective metabolism of 5-phenylhydantoin analogs by CYP2C enzymes.
| Enzyme | Predominant Metabolite Enantiomer | Approximate Contribution to Hydroxylation |
|---|---|---|
| CYP2C9 | (S)-5-(4-hydroxyphenyl)-5-phenylhydantoin | ~90% |
| CYP2C19 | (R)-5-(4-hydroxyphenyl)-5-phenylhydantoin | ~10% |
The distinct substrate specificities and metabolic activities of CYP2C9 and CYP2C19 are determined by differences in the amino acid sequences that form their active site cavities. oup.comnih.gov Site-directed mutagenesis and the creation of chimeric enzymes have allowed researchers to identify key residues that govern substrate recognition and catalytic function for hydantoin-like molecules.
In CYP2C9:
Studies have identified residues at positions 292, 295, and/or 331 as being essential for substrate recognition. doi.orgnih.gov
For Phenytoin specifically, mutations at positions Phe100, Phe114, and Phe476 have been shown to significantly alter catalytic efficiency. nih.gov For example, the F114L and F476L mutations were found to change Phenytoin's orientation during catalysis, demonstrating the role of these residues in maintaining tight stereocontrol. nih.gov
In CYP2C19:
His99 has been identified as a critical residue for substrate binding. doi.orgnih.gov
Residues within SRS 3 and SRS 4 are important for determining the enzyme's specificity toward substrates like (S)-mephenytoin. nih.gov
Stereochemistry plays a more significant role in determining inhibitor potency for CYP2C19 compared to CYP2C9, suggesting a more constrained active site for CYP2C19. nih.gov
These findings highlight how subtle changes in the active site architecture, driven by specific amino acid residues, can lead to profound differences in how enzymes like CYP2C9 and CYP2C19 metabolize structurally similar compounds such as 5-phenylhydantoin and its analogs.
The table below details key amino acid residues and their functions in the active sites of CYP2C9 and CYP2C19.
| Enzyme | Amino Acid Residue(s) | Function in Metabolism of Hydantoins and Analogs |
|---|---|---|
| CYP2C9 | 292, 295, 331 | Essential for substrate recognition. doi.orgnih.gov |
| CYP2C9 | 231-288 (SRS 3) | Important for overall metabolic capacity. doi.orgnih.gov |
| CYP2C9 | Phe114, Phe476 | Influence substrate orientation and stereocontrol. nih.gov |
| CYP2C19 | His99 | Important for substrate binding. doi.orgnih.gov |
| CYP2C19 | SRS 3 and SRS 4 | Important for substrate specificity. nih.gov |
Interaction with Biological Macromolecules
The biological activity of this compound and its analogs is fundamentally rooted in their interactions with various biological macromolecules. These interactions, which include binding to proteins and nucleic acids, are critical for understanding their mechanisms of action, from therapeutic potential to cytotoxic effects.
To comprehend the distribution and transport of hydantoin derivatives in biological systems, researchers often study their binding to model proteins, with serum albumin being a primary example. Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of numerous endogenous and exogenous compounds. scispace.com
Studies on major metabolites of the related compound phenytoin, namely 5-(3-hydroxyphenyl)-5-phenylhydantoin (m-HPPH) and 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), have provided significant insights into these interactions. nih.gov Using high-performance affinity chromatography, it was determined that both metabolites have a single major binding site on HSA. nih.gov Further competitive zonal elution experiments identified this location as the indole-benzodiazepine site of HSA. nih.gov
The binding affinity, represented by the association equilibrium constant (Kₐ), quantifies the strength of the interaction. For these phenytoin metabolites, the constants were determined at physiological pH and temperature (pH 7.4, 37°C), indicating a stable interaction under biological conditions. nih.gov These studies also revealed direct competition with phenytoin at this site, alongside additional negative allosteric interactions, demonstrating the complexity of binding dynamics. nih.gov Understanding these fundamental binding mechanisms is essential, as the interaction with albumin significantly influences the free fraction of a compound in the bloodstream, thereby affecting its availability to target tissues. mdpi.com
Table 1: Binding Parameters of Phenytoin Metabolites to Human Serum Albumin (HSA) Data sourced from Ohnmacht et al. (2006) nih.gov
| Compound | Binding Site on HSA | Association Equilibrium Constant (Kₐ) at pH 7.4, 37°C |
| 5-(3-hydroxyphenyl)-5-phenylhydantoin (m-HPPH) | Indole-benzodiazepine site | 3.2 (±1.2) x 10³ M⁻¹ |
| 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) | Indole-benzodiazepine site | 5.7 (±0.7) x 10³ M⁻¹ |
Investigation of DNA Binding and Adduct Formation (for cytotoxic mechanisms)
The interaction of chemical compounds with DNA is a key mechanism underlying cytotoxicity. Some hydantoin structures have been identified as lesions within DNA that can arise from oxidative damage. A common product of DNA oxidation, 8-oxo-7,8-dihydroguanine (OG), is susceptible to further oxidation, which can lead to the formation of hydantoin lesions like guanidinohydantoin (B12948520) (Gh) and spiroiminodihydantoin (Sp). nih.gov
In the presence of amines, which can be derived from proteins or other naturally occurring molecules closely associated with DNA, the oxidation of guanine (B1146940) or OG can produce hydantoin amine adducts. nih.gov A DNA adduct is a segment of DNA bound to a cancer-causing chemical, which can lead to mutations and potentially initiate the carcinogenic process. nih.govyoutube.com The formation of these hydantoin-amine adducts represents a potential cytotoxic mechanism, as they alter the structure of DNA.
Cells possess repair mechanisms to counteract such damage. Both the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways have been shown to mediate the repair of these hydantoin lesions. Studies using a series of spiroiminodihydantoin adducts with attached amines of varying sizes demonstrated that while the human BER glycosylase NEIL1 could process all adducts regardless of size, the prokaryotic NER pathway (via the UvrABC complex) was more efficient at excising the largest adducts. nih.gov This suggests that the size and structure of the hydantoin adduct can influence the preferred cellular repair pathway, which is a critical factor in determining the ultimate cytotoxic outcome of the initial DNA damage. nih.gov
Hydantoin analogs have been extensively studied as modulators of various protein receptors, providing valuable insights into mechanistic structure-activity relationships.
Cyclooxygenase-2 (COX-2) Inhibition: The hydantoin scaffold has proven to be a suitable framework for designing selective COX-2 inhibitors. nih.gov COX-2 is an enzyme primarily associated with inflammation, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov A series of 5,5-diarylhydantoin derivatives were designed with a methylsulfonyl (MeSO₂) group, a known COX-2 pharmacophore, at the para position of one of the C-5 phenyl rings. nih.govnih.gov
In vitro inhibition studies identified 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin as a highly potent and selective COX-2 inhibitor, with a selectivity index significantly greater than the reference drug celecoxib. nih.govnih.gov Molecular modeling studies showed that the p-MeSO₂ group on the C-5 phenyl ring orients into the secondary pocket of the COX-2 active site, which is crucial for its selectivity. nih.gov
Table 2: In Vitro COX-1/COX-2 Inhibition Data for 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin Data sourced from Knaus et al. (2007) nih.gov
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin | >100 | 0.077 | >1298 |
| Celecoxib (Reference) | 24.3 | 0.060 | 405 |
Opioid Receptor Modulation: Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) subtypes, are G protein-coupled receptors that are generally inhibitory at the neuronal level. nih.gov Their activation typically reduces neurotransmitter release presynaptically and hyperpolarizes neurons postsynaptically. nih.govresearchgate.net While specific studies on this compound are limited in this context, the hydantoin scaffold serves as a platform for designing ligands that could modulate these receptors. The structural features of hydantoin derivatives can be modified to target the specific binding pockets of opioid receptors, aiming to achieve selective agonism or antagonism, which is a key goal in developing novel analgesics with improved side-effect profiles. elifesciences.org
5-HT Receptor Modulation: Analogs of 5-phenylhydantoin have been identified as potent ligands for serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂A and 5-HT₇ subtypes. nih.govnih.gov The 5-HT₂A receptor is found on platelets, and its antagonism can inhibit platelet aggregation, offering a promising approach for antiplatelet therapy. nih.govresearchgate.net
Researchers have synthesized series of 5-methyl-5-phenyl-hydantoin and 4-phenylcyclohexane-5-spirohydantoin derivatives linked to various arylpiperazine moieties. nih.gov Radioligand binding assays confirmed the affinity of these compounds for the 5-HT₂A receptor. Functional bioassays further characterized them as moderate antagonists. nih.govresearchgate.net Similarly, novel 5-(4-fluorophenyl)-5-methylhydantoins were synthesized and shown to have a potent affinity for the 5-HT₇ receptor, acting as antagonists. nih.gov
Table 3: Binding Affinities of Representative Hydantoin Analogs for Serotonin Receptors Data sourced from Sapa et al. (2018) and Pytka et al. (2016) nih.govnih.gov
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |
| 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione | 5-HT₂A | 239 |
| 5-(4-fluorophenyl)-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-hydroxypropyl)-5-methylimidazolidine-2,4-dione | 5-HT₇ | 2.8 |
Structure-Activity Relationship (SAR) Studies of Hydantoin Derivatives in Research Models
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For hydantoin derivatives, these studies have been instrumental in optimizing their potency and selectivity against various biological targets. nih.gov
SAR studies have successfully established clear correlations between specific structural features of hydantoin analogs and their ability to inhibit enzymes. The hydantoin scaffold is versatile, allowing for substitutions at multiple positions, which in turn modulates the interaction with the target enzyme's active site. nih.govresearchgate.net
A prominent example is the development of hydantoin-based kinase inhibitors. nih.govresearchgate.net Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in diseases like cancer. researchgate.net SAR studies have shown that modifications to the substituents on the hydantoin ring can drastically alter the inhibition profile against different kinase subfamilies, such as EGFR, PI3K, and VEGFR. nih.gov
In the case of COX-2 inhibitors, research on 5,5-diarylhydantoins demonstrated that the type of substituent on the N-3 position of the hydantoin ring is important for both inhibitory activity and selectivity. nih.govnih.gov A systematic modification from a simple hydrogen to methyl, ethyl, allyl, and propyl groups at the N-3 position resulted in a corresponding decrease in the COX-2 selectivity index. nih.gov This indicates that a smaller, less sterically hindering group at the N-3 position is favorable for optimal COX-2 selectivity. This correlation provides a clear roadmap for designing more selective inhibitors. nih.gov
The analysis of how different chemical groups (substituents) at various positions on the hydantoin core affect biological potency is a cornerstone of SAR. nih.gov These effects are often rationalized based on electronic, steric, and hydrophobic properties.
For anticonvulsant activity, a study of phenylmethylenehydantoins (PMHs) revealed distinct patterns. nih.gov
Favorable Substituents: The presence of alkyl, halogen, trifluoromethyl, and alkoxyl groups on the C-5 phenyl ring was associated with good anticonvulsant activity. nih.gov These groups generally enhance lipophilicity, which can be critical for crossing the blood-brain barrier.
Unfavorable Substituents: The substitution of polar groups such as nitro (-NO₂), cyano (-CN), and hydroxyl (-OH) on the phenyl ring led to reduced or inactive compounds. nih.gov
Aromatic Ring Importance: Replacing the phenyl ring with heteroaromatic rings also diminished or eliminated the anticonvulsant activity, highlighting the importance of the phenyl group for this specific biological effect. nih.govpcbiochemres.com
In the context of 5-HT₂A receptor antagonists, SAR studies on 5-methyl-5-phenyl-hydantoin derivatives showed that the nature of the arylpiperazine moiety and the length of the linker chain connecting it to the hydantoin core were critical for receptor affinity and antagonist potency. nih.govresearchgate.net Similarly, for COX-2 inhibitors, the presence of the p-MeSO₂ phenyl group at the C-5 position was identified as essential for high potency and selectivity. nih.govnih.gov These analyses allow researchers to fine-tune the molecular architecture of hydantoin derivatives to maximize their desired biological effects.
Table 4: Summary of Substituent Effects on the Biological Potency of Phenylhydantoin Analogs
| Target/Activity | Favorable Substituents on Phenyl Ring | Unfavorable Substituents on Phenyl Ring | Key Structural Features | Reference |
| Anticonvulsant (MES assay) | Alkyl, Halogen, Trifluoromethyl, Alkoxyl | Polar groups (-NO₂, -CN, -OH), Heteroaromatic rings | C-5 Phenyl group is essential | nih.gov |
| COX-2 Inhibition | p-Methylsulfonyl (p-MeSO₂) | (Not specified for phenyl ring) | Small substituent (e.g., -H) at N-3 position enhances selectivity | nih.gov |
| 5-HT₂A/₅-HT₇ Antagonism | (Varies with specific analog) | (Varies with specific analog) | Arylpiperazine moiety and linker length are critical | nih.govnih.gov |
Design Principles for Selective Biological Activity
The selective biological activity of this compound and its analogs is governed by several key design principles centered on the structure-activity relationships (SAR) of the hydantoin scaffold. The biological effects of these compounds are highly dependent on the nature and placement of substituents at the N-1, N-3, and C-5 positions of the hydantoin ring. researchgate.netbioninja.com.au
A foundational principle for many biologically active hydantoins, particularly those with anticonvulsant properties, is the presence of a hydrophobic group, such as a phenyl ring, at the C-5 position. astrochem.orgresearchgate.net This aromatic substituent is often considered essential for activity. researchgate.net The hydantoin ring itself plays a critical role, with the N3-C4(=O)-C5 fragment being identified as crucial for anticonvulsant effects due to its hydrogen bond donor and acceptor capabilities. astrochem.org Any modification that diminishes this hydrogen-bonding capacity can lead to a significant loss of activity. astrochem.org
Rational drug design, incorporating computational methods, is a powerful strategy for developing selective hydantoin-based compounds. For instance, the creation of a combinatorial library of 5-phenylhydantoin derivatives, followed by molecular docking and machine learning-based assessments, led to the identification of selective antagonists for the serotonin 5-HT7 receptor. researchgate.net
Key SAR principles for designing selective hydantoin analogs include:
C-5 Substitution: The nature of the substituent at the C-5 position is a primary determinant of activity and selectivity. Aryl groups are often linked to anticonvulsant activity against major seizures, while smaller alkyl groups may confer activity against other types of seizures. researchgate.net For optimal binding to targets like the voltage-gated sodium channel, the hydantoin ring is particularly important for compounds featuring shorter side chains at this position. acs.org
N-Atom Substitution: Alkylation at the N-1 and N-3 positions can modulate the activity and selectivity profile. For example, N-methylation has been shown to decrease efficacy against electroshock-induced seizures while enhancing activity against chemically induced convulsions. researchgate.net
Stereochemistry: The C-5 position of substituted hydantoins is a stereocenter. The specific stereoisomer (e.g., syn- or anti-) can significantly influence biological activity, a critical consideration in the synthesis and evaluation of new analogs. researchgate.net
Hydrophobicity and Hydrogen Bonding: A balance of hydrophobic elements and hydrogen bond donors/acceptors is necessary for effective interaction with biological targets. astrochem.org For voltage-gated sodium channel ligands, the introduction of a third hydrophobic region, in addition to the C-5 aryl group, has been shown to enhance binding affinity. acs.org
By systematically modifying these structural features, researchers can fine-tune the pharmacological profile of this compound analogs to achieve desired selectivity and potency for specific biological targets.
| Design Principle | Structural Feature | Impact on Biological Activity |
| Hydrophobic Interaction | Phenyl or other aromatic group at C-5 | Often essential for anticonvulsant and other neurological activities. researchgate.net |
| Hydrogen Bonding | N3-H and C4=O groups of the hydantoin ring | Crucial for binding to targets; modification can lead to loss of activity. astrochem.org |
| Target Selectivity | Nature of substituents at N-1, N-3, and C-5 | Determines selectivity for different biological targets (e.g., ion channels, receptors, enzymes). researchgate.netnih.gov |
| Modulation of Potency | N-alkylation | Can increase or decrease activity against different types of seizures. researchgate.net |
| Stereospecificity | Stereochemistry at the C-5 position | Different enantiomers or diastereomers can exhibit varied biological effects. researchgate.net |
Applications in Chemical Biology and Drug Discovery Research
Hydantoin Scaffolds in Combinatorial Chemistry Libraries
The hydantoin ring is recognized as a "privileged scaffold" in medicinal chemistry, a status attributable to its presence in numerous clinically approved drugs and its ability to serve as a versatile framework for interacting with a wide range of biological targets. acs.org This makes the hydantoin scaffold, including derivatives of this compound, an excellent starting point for the construction of combinatorial chemistry libraries aimed at drug discovery. nih.gov
Combinatorial chemistry enables the rapid synthesis of a large number of structurally diverse molecules, which can then be screened for biological activity using high-throughput screening (HTS) methods. nih.gov The synthetic accessibility of the hydantoin core is a major advantage; it can be readily prepared through established multicomponent reactions, such as the Bucherer-Bergs synthesis, which allows for the generation of extensive libraries of derivatives. nih.gov
The hydantoin structure offers multiple points for diversification. With potential substitution sites at the N-1, N-3, and C-5 positions, chemists can systematically introduce a variety of functional groups to explore a vast chemical space. acs.org This structural versatility allows for the fine-tuning of physicochemical properties and biological activity. Advanced platforms like DNA-encoded library (DEL) technology have been successfully employed to synthesize libraries based on the related thiohydantoin scaffold, demonstrating the adaptability of these heterocyclic cores to modern drug discovery techniques. researchgate.net The generation of these libraries provides a powerful tool for identifying novel hit compounds against therapeutic targets.
Utilization in Diversity-Oriented Synthesis for Bioactive Compound Generation
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to create collections of structurally complex and diverse small molecules, which are valuable for probing biological systems and identifying novel drug leads. nih.gov The hydantoin scaffold is well-suited for DOS approaches due to its rigid core and multiple sites for introducing chemical diversity.
In DOS, the goal is not just to create analogs of a known active compound but to generate molecules with significant variations in their carbon skeleton, stereochemistry, and the spatial arrangement of functional groups. astrochem.org This exploration of chemical space can lead to the discovery of compounds with entirely new biological functions.
One innovative approach combines DOS with fluorous mixture synthesis (FMS) to efficiently produce libraries of novel heterocyclic scaffolds, including complex hydantoin-fused tricyclic ring systems. astrochem.org This method integrates the diversity-generating power of DOS with the high efficiency of fluorous separation techniques. Furthermore, privileged substructure-based DOS (pDOS) leverages known pharmacologically relevant scaffolds like hydantoin as a starting point for building libraries that are biased towards biological relevance while still exploring significant structural diversity. researchgate.net Through these synthetic strategies, the hydantoin core serves as a foundational building block for generating novel bioactive compounds with the potential to modulate previously "undruggable" targets. nih.gov
| Synthesis Strategy | Description | Application with Hydantoin Scaffold |
| Combinatorial Chemistry | Rapid synthesis of large libraries of related compounds. | Generation of extensive hydantoin libraries by varying substituents at N-1, N-3, and C-5 for HTS. acs.orgnih.gov |
| DNA-Encoded Libraries (DEL) | Synthesis of compound libraries tagged with unique DNA barcodes for massive parallel screening. | Applied to thiohydantoin scaffolds to create focused libraries for lead discovery. researchgate.net |
| Diversity-Oriented Synthesis (DOS) | Creation of structurally diverse and complex molecules to explore new chemical space. | Used to generate novel hydantoin-based compounds with varied skeletons and stereochemistry. astrochem.orgnih.gov |
| Fluorous Mixture Synthesis (FMS) | A solution-phase synthesis method using fluorous tags for efficient mixture separation. | Combined with DOS to produce libraries of complex hydantoin-fused heterocyclic systems. astrochem.org |
Characterization of Hydantoin-Transporting Bacterial Proteins (e.g., Mhp1, PucI)
The study of bacterial proteins that transport hydantoins provides critical insights into membrane transport mechanisms. A key example is the Microbacterium hydantoin permease (Mhp1) from Microbacterium liquefaciens. Mhp1 is a sodium-coupled secondary active transporter that belongs to the nucleobase-cation symporter (NCS1) family. astrochem.orgresearchgate.net Its function is to scavenge 5-substituted hydantoin compounds from the environment and transport them into the bacterial cell, a process coupled to the co-transport of a sodium ion. nih.gov
The structure of Mhp1 has been extensively characterized using X-ray crystallography, revealing a molecular architecture with 12 transmembrane helices. researchgate.net Crucially, its structure has been solved in outward-facing, occluded, and inward-facing conformations, providing a detailed molecular basis for the "alternating access" model of membrane transport. astrochem.orgikm.org.my This model describes how the protein changes its conformation to bind a substrate on one side of the membrane and release it on the other.
Substrate recognition by Mhp1 is highly specific. The protein's primary substrates are 5-aryl-substituted hydantoins, such as L-5-benzylhydantoin and L-5-indolylmethylhydantoin. researchgate.netnih.gov The binding site, located at the interface of two domains known as the "bundle" and "hash" motifs, recognizes substrates through a combination of hydrogen bonds with the hydantoin ring and favorable interactions within a hydrophobic pocket that accommodates the 5-substituent. nih.gov Studies have confirmed that both the hydantoin moiety and an aromatic group at the C-5 position are essential for a molecule to be recognized and transported by Mhp1. researchgate.net
Another characterized hydantoin transporter is PucI from Bacillus subtilis, which is responsible for transporting allantoin, a different hydantoin derivative. researchgate.netnih.gov The characterization of both Mhp1 and PucI has been significantly advanced by the use of isotope-labeled hydantoin substrates in biochemical and biophysical assays, which allows for precise measurement of transport kinetics and ligand binding. researchgate.netnih.gov
| Protein | Organism | Family | Transport Mechanism | Substrate Specificity |
| Mhp1 | Microbacterium liquefaciens | NCS1 | Na+/Hydantoin Symporter | L-5-aryl-substituted hydantoins (e.g., L-5-benzylhydantoin) researchgate.netnih.gov |
| PucI | Bacillus subtilis | NCS1 | H+/Allantoin Symporter | Allantoin researchgate.netnih.gov |
Astrobiological and Prebiotic Chemistry Relevance of Hydantoins
Hydantoins hold significant relevance in the fields of astrobiology and prebiotic chemistry, primarily due to their detection in extraterrestrial materials and their potential role as precursors to essential biomolecules. astrochem.org The discovery of hydantoin and its derivatives in the soluble organic fraction of primitive carbonaceous meteorites, such as the Murchison meteorite, provides strong evidence that these compounds can form abiotically in extraterrestrial environments. astrochem.orgresearchgate.net
This finding supports the hypothesis that the early Earth may have been seeded with key prebiotic molecules via the delivery of meteorites and micrometeorites. astrochem.orgnih.gov Laboratory experiments simulating conditions in space have further bolstered this idea. The vacuum ultraviolet (UV) irradiation of interstellar ice analogs—mixtures of water (H₂O), methanol (B129727) (CH₃OH), and ammonia (B1221849) (NH₃)—has been shown to produce hydantoin within the resulting water-soluble organic residue. astrochem.orgnih.gov This suggests that the photochemistry occurring in interstellar "dirty" ices is a plausible formation pathway for hydantoins and other organic molecules found in meteorites. astrochem.org
From a prebiotic chemistry perspective, hydantoin is considered a crucial intermediate in the pathway to forming peptides, the polymers of amino acids. astrochem.org It is proposed that in an aqueous environment, such as the oceans of the primitive Earth, hydantoin could undergo hydrolysis to form N-carbamoyl amino acids (CAAs). researchgate.net These CAAs, in turn, can be converted into highly reactive amino acid N-carboxyanhydrides (NCAs). researchgate.netnih.gov In the presence of other free α-amino acids, NCAs can readily polymerize, leading to the formation of oligopeptides and polypeptides, the precursors of primitive proteins. researchgate.net This proposed pathway offers a plausible route for the abiotic synthesis of peptides on the early Earth, a critical step in the origin of life.
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Methodologies
The presence of a chiral center at the C5 position of 5-Amino-5-phenylhydantoin makes the development of stereoselective synthetic methods a paramount objective. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the ability to selectively synthesize either the (R)- or (S)-enantiomer is crucial for pharmacological and biochemical studies.
Future research will likely focus on several key areas:
Chiral Catalysis: The use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, represents a promising avenue for the enantioselective synthesis of this compound. These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.
Enzyme-Catalyzed Reactions: Biocatalysis, employing enzymes such as hydantoinases and carbamoylases, offers a highly selective and environmentally friendly approach. The "hydantoinase process," a well-established industrial method for producing optically pure amino acids, could be adapted for the kinetic resolution of racemic this compound or for the direct asymmetric synthesis from prochiral precursors.
Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. Subsequent removal of the auxiliary would yield the desired enantiomer of this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Chiral Catalysis | High efficiency, broad substrate scope | Design of novel chiral ligands and organocatalysts |
| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme screening and engineering for substrate specificity |
| Chiral Auxiliaries | Well-established, predictable stereocontrol | Development of easily removable and recyclable auxiliaries |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and understanding molecular behavior. For this compound, these approaches can provide valuable insights into its properties and interactions, guiding experimental work and the design of new derivatives.
Future computational studies are expected to involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its analogs with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.
Molecular Docking: These simulations can predict the binding orientation and affinity of this compound within the active site of a biological target, such as an enzyme or a receptor. This information is critical for understanding its mechanism of action and for designing more potent inhibitors or modulators.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interactions between this compound and its biological target over time. This can reveal important information about the stability of the complex and the key interactions that govern binding.
Quantum Chemical Studies: These methods can be used to calculate the electronic properties of this compound, such as its charge distribution and reactivity. This information is valuable for understanding its chemical behavior and for predicting its metabolic fate.
| Computational Method | Predicted Properties | Application in Research |
| QSAR | Biological activity, toxicity | Lead optimization, virtual screening |
| Molecular Docking | Binding affinity, binding mode | Target identification, mechanism of action studies |
| Molecular Dynamics | Conformational changes, binding stability | Understanding dynamic interactions with biological targets |
| Quantum Chemistry | Electronic structure, reactivity | Reaction mechanism studies, prediction of metabolic pathways |
Exploration of Undiscovered Mechanistic Pathways
A thorough understanding of the chemical and biochemical transformations of this compound is essential for its potential applications. Future research should aim to elucidate both its intrinsic reactivity and its metabolic fate.
Key areas for mechanistic exploration include:
Hydantoin (B18101) Ring Opening: The hydantoin ring is susceptible to hydrolysis, which can lead to the formation of N-carbamoyl-amino acids and subsequently to free amino acids. Investigating the kinetics and mechanism of this ring-opening reaction under various conditions (e.g., pH, temperature, enzymatic catalysis) is crucial for understanding the stability and potential prodrug applications of this compound.
Enzymatic Transformations: The biotransformation of this compound by metabolic enzymes, such as cytochrome P450s, is a critical area of investigation. Identifying the metabolites and the enzymes responsible for their formation is essential for predicting the compound's pharmacokinetic profile and potential drug-drug interactions.
Photochemical Reactivity: Exploring the photochemical behavior of this compound could uncover novel reaction pathways and potential applications in areas such as photopharmacology or materials science.
Integration of Multidisciplinary Techniques for Comprehensive Analysis
Future research should embrace a multidisciplinary approach, such as:
Combined Computational and Experimental Studies: A synergistic approach where computational predictions from molecular modeling are validated through experimental testing (and vice versa) will be highly effective. For instance, predicted binding modes from docking studies can be confirmed through X-ray crystallography of the ligand-protein complex.
Spectroscopic and Computational Analysis: The combination of various spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) with quantum chemical calculations can provide a detailed characterization of the molecular structure and electronic properties of this compound.
Integrated "-omics" Approaches: In biological studies, combining genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound, helping to identify its molecular targets and pathways of action.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for its potential applications in various fields, from medicine to materials science.
Q & A
Q. What are the recommended protocols for synthesizing 5-Amino-5-phenylhydantoin, and how can its purity be validated?
Synthesis typically involves cyclization reactions of thiourea derivatives or hydrolysis of spiro-hydantoin precursors. For example, cyclohexanespiro-5-(2-thiohydantoin) can be synthesized via interaction with 2-aminoethanol followed by hydrochloric acid hydrolysis . Purity validation requires analytical techniques such as HPLC (for separation efficiency) and NMR (structural confirmation). Quantify impurities using mass spectrometry, and ensure solubility in polar aprotic solvents (e.g., DMF:MeOH mixtures) matches literature benchmarks .
Q. How should researchers handle solubility and stability challenges during in vitro assays with this compound?
The compound is soluble in DMF:MeOH (2:1) at 50 mg/mL, yielding clear, colorless-to-faintly-yellow solutions . For aqueous stability, conduct accelerated degradation studies under varying pH (e.g., 1.2–7.4) and temperatures (25°C–40°C). Monitor decomposition via UV-Vis spectroscopy (λmax ~286 nm) and confirm intact structure using FTIR .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Classified as an eye irritant (Hazard Code: Eye Irrit. 2), use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols. Reference safety data sheets (SDS) for hydantoin analogs (e.g., bromochloro-dimethylhydantoin) to infer reactivity and storage conditions (e.g., -20°C for long-term stability) .
Advanced Research Questions
Q. How can contradictory data on this compound’s transport mechanisms across biological barriers be resolved?
Contradictions in placental or cellular transport studies may arise from assay variability (e.g., cell line differences, incubation times). Address this by:
- Standardizing experimental models (e.g., human placental perfusion vs. Caco-2 monolayers) .
- Comparing kinetic parameters (e.g., Km, Vmax) across studies and validating with isotopic tracing (e.g., ¹⁴C-labeled compound) .
- Performing meta-analyses of published datasets to identify confounding variables .
Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?
- Core modifications : Introduce substituents at the hydantoin ring (e.g., 5-phenyl vs. 5-methyl groups) and assess effects on target binding (e.g., NMDA or 5-HT receptors) using radioligand displacement assays .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with sodium channels, informed by phenytoin’s mechanism .
- In vivo validation : Compare pharmacokinetic profiles (e.g., half-life, bioavailability) of analogs in rodent models, prioritizing compounds with >90% target engagement .
Q. How can researchers reconcile discrepancies in reported pharmacological efficacy between in vitro and in vivo studies?
Discrepancies often stem from metabolic inactivation or poor tissue penetration. Mitigate by:
- Conducting microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots .
- Using LC-MS/MS to quantify parent compound and metabolites in plasma/tissue homogenates .
- Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes .
Methodological Resources
- Data Analysis : Use R or Python for statistical modeling of dose-response curves and EC50 calculations.
- Literature Synthesis : Employ federated search tools (e.g., PubMed, SciFinder) with Boolean queries (e.g., "this compound AND (synthesis OR pharmacokinetics)") to aggregate primary data .
- Ethical Reporting : Adhere to analytical chemistry guidelines for reproducibility, including full disclosure of HPLC gradients and NMR acquisition parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
